7-(4-Chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
The compound is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine class, which is known for its potential pharmacological activities. The structure of the compound suggests the presence of a triazolopyrimidine core substituted with a 4-chlorophenyl group, a dimethylaminophenyl group, and a carboxamide function. This compound is likely to exhibit interesting chemical and biological properties due to the presence of these substituents.
Synthesis Analysis
The synthesis of related triazolopyrimidine derivatives has been reported in the literature. For instance, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine involves cyclization of a pyrimidinyl-thiosemicarbazide precursor in the presence of a nickel(II) nitrate catalyst . This method could potentially be adapted to synthesize the compound of interest by introducing the appropriate substituents at the relevant positions on the triazolopyrimidine scaffold.
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives is characterized by the presence of hydrogen bonding and π-stacking interactions. In the crystal structure of a related compound, molecules form inversion dimers through pairs of N—H∙∙∙N hydrogen bonds, which are further organized into layers by π-stacking interactions between the aromatic systems of neighboring molecules . These interactions are crucial for the stability and packing of the molecules in the solid state and could be expected in the compound of interest as well.
Chemical Reactions Analysis
The reactivity of the triazolopyrimidine core can be modified by the introduction of various functional groups. For example, 6-unsubstituted 7-R-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines can be formylated at position 6, which opens up possibilities for further functionalization . However, certain derivatives can undergo unexpected reactions, such as the cascade process leading to the formation of a tetrahydro[1,2,4]triazolo[5,1-b]quinazoline derivative when treated with KOH/H2O . These reactions highlight the potential for diverse chemical transformations of the triazolopyrimidine scaffold.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of the compound of interest are not detailed in the provided papers, the properties of similar compounds can be inferred. The presence of aromatic rings and a heterocyclic core suggests that the compound may exhibit moderate to high lipophilicity, which could influence its solubility and membrane permeability. The functional groups present, such as the carboxamide, may also impact the compound's hydrogen bonding capacity, acidity, and basicity, which are important factors in drug-receptor interactions and pharmacokinetics.
properties
IUPAC Name |
7-(4-chlorophenyl)-2-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O/c1-12-17(19(23)29)18(13-4-8-15(22)9-5-13)28-21(24-12)25-20(26-28)14-6-10-16(11-7-14)27(2)3/h4-11,18H,1-3H3,(H2,23,29)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAFCZXBOZMANT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)N(C)C)N1)C4=CC=C(C=C4)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
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